molecular formula C5H6ClN3S B3074825 5-Amino-6-chloro-2-methylpyrimidine-4-thiol CAS No. 1023758-31-7

5-Amino-6-chloro-2-methylpyrimidine-4-thiol

Cat. No. B3074825
CAS RN: 1023758-31-7
M. Wt: 175.64 g/mol
InChI Key: ITQZBHWJTOVORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-chloro-2-methylpyrimidine-4-thiol, also known as ACMPT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. ACMPT belongs to the family of pyrimidine derivatives, which are widely used as building blocks in the synthesis of drugs and bioactive molecules.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound 5-Amino-6-chloro-2-methylpyrimidine-4-thiol and its derivatives are crucial in the synthesis of various heterocyclic compounds. For instance, 6-Amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione and its derivatives undergo reactions to yield triazole-thiol and triazolyl acetohydrazide, indicating a reductive sequence of transformations in these compounds (Dickinson & Jacobsen, 1975).

Formation of Thiazolo[4,5‐d]pyrimidine Derivatives

The compound plays a role in forming thiazolo[4,5-d]pyrimidine derivatives. For example, 4-Amino-5-bromo-2-substituted-aminopyrimidines, obtained from related compounds, react with isothiocyanates to form these derivatives, demonstrating its versatility in synthesizing new heterocyclic structures (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Potential Antimicrobial Agents

Some derivatives of 5-Amino-6-chloro-2-methylpyrimidine-4-thiol have been synthesized as potential antimicrobial agents. The derivatives showed in vitro activity against various pathogenic micro-organisms, underscoring the compound's potential in developing new antimicrobial drugs (El-kerdawy et al., 1990).

Antibacterial Evaluation

The compound's derivatives have been evaluated for their antibacterial properties. For example, 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, derived from a related compound, was alkylated and then tested for antibacterial efficacy, highlighting its potential in the field of antibacterial research (Rahimizadeh et al., 2011).

properties

IUPAC Name

5-amino-6-chloro-2-methyl-1H-pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3S/c1-2-8-4(6)3(7)5(10)9-2/h7H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQZBHWJTOVORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C(=C(N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-chloro-2-methylpyrimidine-4-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-6-chloro-2-methylpyrimidine-4-thiol
Reactant of Route 2
5-Amino-6-chloro-2-methylpyrimidine-4-thiol
Reactant of Route 3
5-Amino-6-chloro-2-methylpyrimidine-4-thiol
Reactant of Route 4
5-Amino-6-chloro-2-methylpyrimidine-4-thiol
Reactant of Route 5
5-Amino-6-chloro-2-methylpyrimidine-4-thiol
Reactant of Route 6
Reactant of Route 6
5-Amino-6-chloro-2-methylpyrimidine-4-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.